molecular formula C10H10FN3O2 B8323213 3-(6-Fluoro-3-pyridinyl)-5,5-dimethyl-2,4-imidazolidinedione

3-(6-Fluoro-3-pyridinyl)-5,5-dimethyl-2,4-imidazolidinedione

Cat. No.: B8323213
M. Wt: 223.20 g/mol
InChI Key: WSULREQCLMQWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Fluoro-3-pyridinyl)-5,5-dimethyl-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C10H10FN3O2 and its molecular weight is 223.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10FN3O2

Molecular Weight

223.20 g/mol

IUPAC Name

3-(6-fluoropyridin-3-yl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C10H10FN3O2/c1-10(2)8(15)14(9(16)13-10)6-3-4-7(11)12-5-6/h3-5H,1-2H3,(H,13,16)

InChI Key

WSULREQCLMQWPB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CN=C(C=C2)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two reactions were set up in parallel. For each of them, to a solution of 5,5-dimethyl-2,4-imidazolidinedione (1.5 g, 11.71 mmol) in dry dichloromethane (100 mL), (6-fluoro-3-pyridinyl)boronic acid (1.980 g, 14.05 mmol), copper(II) acetate (2.126 g, 11.71 mmol) and pyridine (1.420 mL, 17.56 mmol) were added. The reaction was left under stirring under air atmosphere at room temperature overnight. The two reaction mixtures were combined and the solid was filtered off. The resulting solution was washed with water (90 mL). The aqueous phase was extracted twice with dichloromethane (twice 90 mL). The organic phases were combined and washed with brine and dried over anhydrous sodium sulphate. Removal of the solvent afforded a residue which was purified by silica gel chromatography (Biotage system, 100 g SNAP column) using as eluent a gradient and cyclohexane/ethyl acetate from 65/35 to 50/50 to afford the title compound as a white solid (1.27 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.126 g
Type
catalyst
Reaction Step One

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